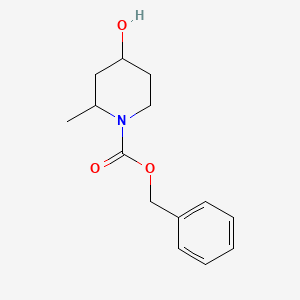

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJNBRYQEIZFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Benzyl 4-Hydroxy-2-Methylpiperidine-1-Carboxylate

Route 1: Direct Esterification of 4-Hydroxy-2-Methylpiperidine

The most straightforward method involves reacting 4-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. This route mirrors the synthesis of analogous piperidine carboxylates, such as benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, as documented in industrial patents.

Reaction Mechanism:

- Base Activation: A base (e.g., triethylamine) deprotonates the hydroxyl group of 4-hydroxy-2-methylpiperidine, forming a nucleophilic alkoxide.

- Electrophilic Attack: Benzyl chloroformate reacts with the alkoxide, replacing the chloride leaving group to form the benzyl ester.

Procedure:

- Dissolve 4-hydroxy-2-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

- Add triethylamine (1.2 eq) dropwise at 0–5°C under nitrogen.

- Introduce benzyl chloroformate (1.1 eq) slowly.

- Stir at room temperature for 12–18 hours.

- Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate gradient).

Yield: 70–85% (theoretical), depending on purity of starting material.

Route 2: Multi-Step Synthesis from 2-Methyl-4-Piperidone

For cases where 4-hydroxy-2-methylpiperidine is unavailable, a multi-step approach from 2-methyl-4-piperidone is feasible:

Step 1: Reduction of 2-Methyl-4-Piperidone

- Reduce 2-methyl-4-piperidone to 4-hydroxy-2-methylpiperidine using sodium borohydride (NaBH₄) in methanol.

Step 2: Esterification

- Follow the procedure in Route 1 to obtain the final product.

Experimental Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates. Protic solvents (e.g., methanol) are avoided to prevent ester hydrolysis.

Stoichiometric Ratios

A 10% excess of benzyl chloroformate (1.1 eq) ensures complete conversion of the piperidine derivative, minimizing unreacted starting material.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for this compound Synthesis

| Parameter | Route 1 (Direct) | Route 2 (Multi-Step) |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 1 | 2 |

| Total Yield | 70–85% | 65–75% |

| Purity | >95% | >90% |

| Scalability | High | Moderate |

Key Insight: Route 1 is preferred for industrial-scale production due to fewer steps and higher yield, while Route 2 offers flexibility for laboratories lacking specialty piperidine derivatives.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 30–50% compared to batch processes, enhancing throughput and safety.

Waste Management

- Solvent Recovery: Distillation reclaims >90% of DCM for reuse.

- Byproduct Utilization: Triethylamine hydrochloride byproduct is neutralized for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of a piperidine derivative without the hydroxyl group .

Scientific Research Applications

Medicinal Chemistry

BMPC serves as a building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to be modified to create derivatives with enhanced therapeutic properties. Notably, it is being investigated for potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Organic Synthesis

The compound is utilized as an intermediate in the preparation of more complex molecules. Its functional groups facilitate various chemical reactions, including:

- Oxidation : Converting the hydroxyl group into ketones or aldehydes.

- Reduction : Modifying carboxylate groups into alcohols.

- Substitution Reactions : Allowing for the introduction of different functional groups to tailor properties for specific applications.

Biological Studies

BMPC is studied for its effects on biological systems, particularly its interactions with enzymes and receptors. Research indicates that it may act as an inhibitor or activator of specific molecular targets, influencing cellular signaling pathways and neurotransmitter release.

Case Study 1: Drug Development

In recent studies, BMPC has been evaluated as a potential lead compound for developing new drugs targeting diseases such as depression and anxiety. Research has shown that derivatives of BMPC exhibit selective activity on serotonin receptors, suggesting a pathway for therapeutic application.

Case Study 2: Chemical Biology

A study explored the use of BMPC in chemical biology to understand the structure-activity relationship (SAR) of piperidine derivatives. The findings indicated that modifications to the benzyl group significantly altered the biological activity, highlighting the importance of structural diversity in drug design.

Industrial Applications

In industrial settings, BMPC is employed in the production of specialty chemicals and pharmaceuticals. Its role as a precursor in synthetic pathways enhances efficiency in manufacturing processes, particularly through continuous flow methods that improve yield and product consistency.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Hydroxyl vs. Methyl vs. Bulkier Groups: The tert-butyl group in (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Implications for Research and Development

The structural diversity of these analogs underscores their utility in drug discovery:

- Targeted Modifications : Introducing fluorine or pyridine rings (as in and ) can optimize pharmacokinetics or receptor binding.

- Safety Considerations : Compounds with incomplete toxicity profiles (e.g., ) warrant rigorous preclinical evaluation.

- Synthetic Flexibility : The benzyl ester group serves as a protective moiety, enabling selective deprotection during multi-step syntheses .

Biological Activity

Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate (BMPC) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

BMPC belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The specific structure of BMPC includes a benzyl group and a hydroxyl substitution, which are critical for its biological activity. Recent synthetic approaches have focused on improving yield and purity through various chemical reactions, including acylation and cyclization methods.

Anticancer Properties

BMPC has shown promising results in anticancer research. Studies indicate that derivatives of piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to BMPC have been reported to induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

BMPC and its derivatives have been evaluated for their inhibitory effects on enzymes relevant to cancer progression and neurodegenerative diseases. Notably, compounds with piperidine moieties have demonstrated dual inhibition of cholinesterases, which are crucial in Alzheimer's disease treatment . This dual action enhances their therapeutic potential by addressing multiple pathways involved in disease progression.

Case Studies

- Cytotoxicity in Tumor Models : A study assessed the cytotoxic effects of BMPC derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could significantly reduce cell viability compared to control groups, suggesting their potential as anticancer agents.

- Cholinesterase Inhibition : Research on BMPC analogs revealed their capacity to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy. The binding affinity was evaluated using molecular docking studies, showing promising interactions with the active sites of these enzymes .

Pharmacological Profiles

The pharmacological profiles of BMPC derivatives reveal a broad spectrum of activity:

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-2-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis data for this compound are limited, analogous piperidine carboxylates (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) are synthesized via coupling reactions using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

- Substrate Preparation : Start with 4-hydroxy-2-methylpiperidine.

- Acylation : React with benzyl chloroformate at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of substrate to benzyl chloroformate) to maximize yield .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on safety data for structurally similar compounds (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate):

- Handling : Use PPE (nitrile gloves, chemical goggles, lab coat) in a fume hood. Avoid skin/eye contact due to potential irritation .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or oxidizers .

- Stability Monitoring : Conduct periodic NMR (¹H, ¹³C) or HPLC analysis to detect degradation (e.g., free hydroxyl group formation) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show peaks for the benzyl group (δ 7.3–7.4 ppm, multiplet), piperidine protons (δ 3.5–4.2 ppm for carboxylate-CH₂), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .

- Mass Spectrometry : ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₁₇NO₃).

- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed to study steric effects of the 2-methyl substituent?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement . Determine puckering parameters (Cremer-Pople coordinates) to quantify ring distortion caused by the methyl group .

- Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to compare chair, boat, and twist-boat conformers. Analyze energy barriers (<5 kcal/mol suggests flexibility) .

- Dynamic NMR : At variable temperatures (e.g., –60°C to 25°C), observe splitting of piperidine proton signals to detect ring inversion .

Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, inconsistent IC₅₀ values may arise from assay variability (e.g., cell line differences) .

- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., HepG2 cells, 48-hour incubation) with positive controls (e.g., doxorubicin) .

- SAR Studies : Synthesize analogs (e.g., 2-ethyl or 4-methoxy derivatives) to isolate the impact of substituents on activity .

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed for this compound?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane, DCM/pentane) to improve crystal growth. Slow evaporation at 4°C is preferred .

- Cryoprotection : For X-ray studies, soak crystals in Paratone-N oil to prevent ice formation during cooling .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Process data with SHELXD for phase determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.